6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine
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Overview
Description
6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine: is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 1st position, and an amine group at the 3rd position. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the trimerization of nitrile and cyanide compounds. One common method is the reaction of 2-azidocyclopropenes with bromine to introduce the bromine atom at the 6th position. The reaction conditions often involve the use of a base such as cesium carbonate and microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often involves the use of cyanuric chloride as a starting material. The replacement of chloride ions in cyanuric chloride with bromine and other functional groups is achieved through nucleophilic substitution reactions. These methods are scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The oxo group can participate in electrophilic addition reactions with electrophiles like halogens and acids.
Cycloaddition: The triazine ring can undergo [4+2] cycloaddition reactions with dienes and alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxides in the presence of a base.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under mild conditions.
Cycloaddition: Dienes and alkynes under thermal or microwave irradiation
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated and acylated triazines.
Cycloaddition: Fused triazine derivatives with enhanced stability and reactivity
Scientific Research Applications
Chemistry: 6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, triazine derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromine atom enhances the compound’s ability to interact with biological targets .
Medicine: Triazine derivatives, including this compound, are explored for their anticancer, antiviral, and antifungal properties. Their ability to inhibit key enzymes and disrupt cellular processes makes them promising candidates for drug development .
Industry: In the industrial sector, triazine compounds are used as intermediates in the production of dyes, resins, and agrochemicals. Their stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxo group play crucial roles in binding to active sites and inhibiting enzyme activity. The triazine ring structure allows for multiple interactions with biological molecules, leading to the compound’s diverse biological effects .
Comparison with Similar Compounds
- 6-Bromo-1,2,4-triazin-3-amine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Diamino-1,3,5-triazine
Comparison: 6-Bromo-1-oxo-1lambda~5~,2,4-triazin-3-amine is unique due to the presence of the oxo group at the 1st position, which enhances its reactivity and stability compared to other triazine derivatives. The bromine atom at the 6th position also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
63197-11-5 |
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Molecular Formula |
C3H3BrN4O |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
6-bromo-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C3H3BrN4O/c4-2-1-6-3(5)7-8(2)9/h1H,(H2,5,6,7) |
InChI Key |
LIGQWBWQUPQPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([N+](=NC(=N1)N)[O-])Br |
Origin of Product |
United States |
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